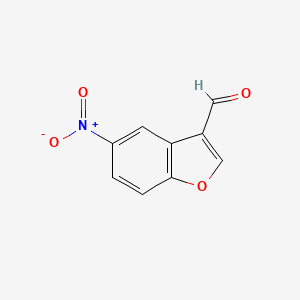
2-Vinyl-1,4-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinyl-1,4-phenylene diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene with vinyl and diacetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Vinyl-1,4-phenylene diacetate typically involves the acetylation of 2-vinyl-1,4-dihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Vinyl-1,4-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2-Vinyl-1,4-phenylene diacetate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Materials Science: The compound is used in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: It is studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: The compound is used in the production of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Vinyl-1,4-phenylene diacetate involves its ability to undergo polymerization and form cross-linked networks. The vinyl group participates in radical polymerization reactions, leading to the formation of high molecular weight polymers. The acetate groups can be hydrolyzed to form hydroxyl groups, which can further react to form cross-links, enhancing the mechanical properties of the resulting material.
Comparison with Similar Compounds
Similar Compounds
- 4-Vinyl-1,2-phenylene diacetate
- 2,2’-(1,4-Phenylene)bis(2-bromoacetic acid)
- Poly(2,6-dimethyl-1,4-phenylene ether)
Uniqueness
2-Vinyl-1,4-phenylene diacetate is unique due to its specific functional groups, which allow for versatile chemical modifications and applications. The presence of both vinyl and diacetate groups provides a balance between reactivity and stability, making it suitable for various industrial and research applications.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4-acetyloxy-3-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-7-11(15-8(2)13)5-6-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
InChI Key |
YYKHSIASTCIAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


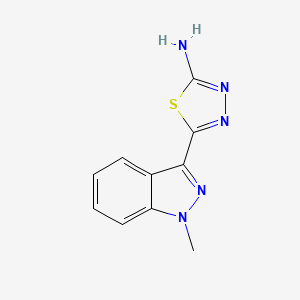


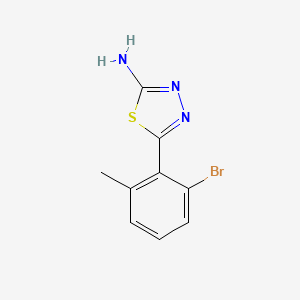
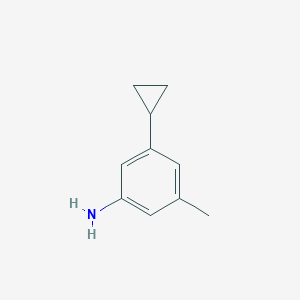
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
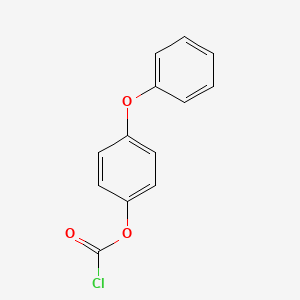
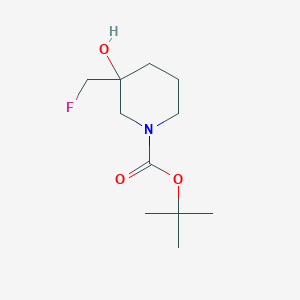
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)


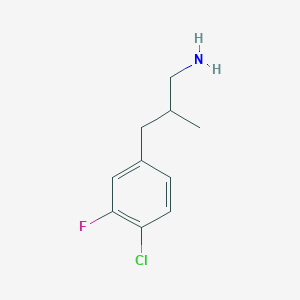
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
